molecular formula C50H62N2O4 B1587187 N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide CAS No. 95689-92-2

N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide

Cat. No. B1587187
CAS RN: 95689-92-2
M. Wt: 755 g/mol
InChI Key: XCAZCFDCJHGAIT-UHFFFAOYSA-N
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Description

“N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide” is a perylene derivative that is used as a thermally stable material in the development of an n-type semiconductor device . It is used extensively as an industrial pigment and in chemical research . It also finds applications as a tunable laser dye, light-harvesting material, transistor, molecular switch, solar cell, and optoelectronic device .


Molecular Structure Analysis

The molecular structure of “N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide” is complex and involves a perylene core . The energy band dispersion relation for this compound is obtained by applying the one-dimensional (1D) tight binding theory to the HOMO of the perylene core .


Chemical Reactions Analysis

The chemical reactions involving “N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide” are complex and involve charge injection mechanisms. These mechanisms are supported by thermionic emission at low drain-source voltage while Fowler-Nordheim tunneling is the main injection mechanism at a drain to source voltage exceeding the transistor turn-on voltage .


Physical And Chemical Properties Analysis

“N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide” is a dark yellow-red to black solid . It has a high melting point of over 300°C . It is soluble in toluene .

Scientific Research Applications

High Mobility Thin-Film Transistors

N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide (PTCDI-C13) is significant in the field of thin-film transistors (TFTs). Tatemichi et al. (2006) found that PTCDI-C13 thin-film transistors exhibited high field-effect electron mobility of 2.1cm²/Vs when annealed at 140°C. This thermal treatment enhanced the crystallinity of the films, changing the film morphology and improving device performance (Tatemichi, Ichikawa, Koyama, & Taniguchi, 2006).

Photovoltaic and Optoelectronic Applications

PTCDI-C13 has been explored in photovoltaic and optoelectronic applications due to its strong electron-accepting character and significant charge transport properties. Kozma & Catellani (2013) highlighted the potential of perylene diimide derivatives in organic photovoltaic solar cells, emphasizing their high electron mobility and molar absorption coefficients, which are crucial for efficient solar energy conversion (Kozma & Catellani, 2013).

Structural and Surface Studies

The molecular and surface interactions of PTCDI-C13 have been a subject of research. Wan et al. (2008) investigated the energy level structure of PTCDI-C13 on different surfaces, revealing the formation of an occupied interface state on certain substrates. This study highlights the importance of molecular-surface interactions in the design of molecular electronics and supramolecular chemistry (Wan, Long, Kushto, & Mäkinen, 2008).

Enhancing Device Performance in Organic Transistors

Research has also been conducted to improve the performance of organic transistors using PTCDI-C13. Hong et al. (2010) demonstrated that applying a poly(3,4-ethylenedioxythiophene):poly(4-styrene sulfonate) coating on source/drain electrodes in PTCDI-C13 n-type field-effect transistors significantly increased electron mobility. This improvement was attributed to reduced contact resistance and higher crystallinity at the interface (Hong, Kim, Yang, Jang, Cha, & Park, 2010).

Molecular Aggregation and Optical Properties

The study of molecular aggregation and optical properties of PTCDI-C13 derivatives has also been a focus. El-Khouly et al. (2018) examined the effects of side-chain substitution on the optical properties and structural morphology of different perylene diimide derivatives. Their findings confirmed that variations in side-chain structures lead to distinct optical properties and morphologies, influencing the assembly and application potential of these molecules in nanotechnologies (El-Khouly, El-refaey, Shaban, & El-Kemary, 2018).

Future Directions

The future directions of “N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide” involve its use in the development of high mobility n-type thin-film transistors . It has been demonstrated that these transistors exhibit high field-effect electron mobility by just annealing at an adequate temperature after the transistor fabrications .

properties

IUPAC Name

7,18-di(tridecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H62N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-33-51-47(53)39-29-25-35-37-27-31-41-46-42(32-28-38(44(37)46)36-26-30-40(48(51)54)45(39)43(35)36)50(56)52(49(41)55)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24,33-34H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAZCFDCJHGAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCCCCCCCCCC)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H62N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301130596
Record name 2,9-Ditridecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

755.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide

CAS RN

95689-92-2
Record name 2,9-Ditridecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95689-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,9-Ditridecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-ditridecyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
130
Citations
S Tatemichi, M Ichikawa, S Kato… - physica status solidi …, 2008 - Wiley Online Library
The authors describe an organic complementary inverter with N,N′‐ditridecyl‐3,4,9,10‐perylenetetracarboxylic diimide as an n‐type semiconductor and pentacene as ap‐type …
Number of citations: 51 onlinelibrary.wiley.com
SA El-Daly, TA Fayed - Journal of Photochemistry and Photobiology A …, 2000 - Elsevier
The spectral behaviour, lifetime and fluorescence quantum yield of N,N-ditridecyl-3,4:9,10-perylenetetracarboxylic diimide (DTPD) have been measured in chloromethane solvents, …
Number of citations: 32 www.sciencedirect.com
A Lorenzoni, M Muccini, F Mercuri - The Journal of Physical …, 2017 - ACS Publications
The morphology of layered aggregates of N,N′-ditridecylperylene-3,4,9,10-tetracarboxylic diimide (PTCDI-C13), a prototypical n-type semiconductor for organic electronic devices, …
Number of citations: 16 pubs.acs.org
T Chooppawa, M Suda, M Uruichi… - … Crystals and Liquid …, 2018 - Taylor & Francis
We have employed 1,7-dibromo-N,N’-ditridecyl-3,4,9,10-perylenetetra carboxylic diimide (DB-PTCDI-C13) for the development of novel n-type monolayer field-effect-transistor (FET). …
Number of citations: 1 www.tandfonline.com
S Tatemichi, M Ichikawa, T Koyama… - Applied physics …, 2006 - pubs.aip.org
The authors demonstrated that N, N′-ditridecyl-3, 4, 9, 10-perylenetetracarboxylic diimide (PTCDI-C13) thin-film transistors (TFTs) exhibited high field-effect electron mobility of 2.1 cm 2…
Number of citations: 329 pubs.aip.org
M Marjorie, B David, T Marc, R Cedric… - 2021 IEEE 16th …, 2021 - ieeexplore.ieee.org
We were interested from a qualitative point of view, to the mechanisms of charge injection in Vertical Organic Field Effect Transistor structures (VOFETs) with n-type organic material (N,N…
Number of citations: 2 ieeexplore.ieee.org
M Marjorie, B David, T Marc, R Cedric… - 2021 IEEE 16th …, 2021 - ieeexplore.ieee.org
This paper deals with an investigation of the injection mechanisms in an n-type (PTCDI-C13) vertical organic field effect transistor made of planar perforated electrode. It is shown that …
Number of citations: 2 ieeexplore.ieee.org
HG Jeon, N Oguma, N Hirata, M Ichikawa - Organic Electronics, 2013 - Elsevier
Here we propose and demonstrate a new approach to wet-processed organic thin-film transistors utilizing highly-stable colloids of small molecular organic semiconductors prepared by …
Number of citations: 11 www.sciencedirect.com
WY Chou, J Chang, CT Yen, YS Lin, FC Tang… - Physical Chemistry …, 2012 - pubs.rsc.org
The efficiency of small-molecule solar cells critically depends on the match of the junction of the donor and acceptor semiconductors used in these devices to create charged carriers …
Number of citations: 13 pubs.rsc.org
K Hong, SH Kim, C Yang, TK An, H Cha, C Park… - Organic …, 2011 - Elsevier
We demonstrate the use of n-type N,N′-ditridecyl-3,4,9,10-perylenetetracarboxylic diimide (PTCDI-C13) bottom contact organic field-effect transistors that employ photopatternable …
Number of citations: 28 www.sciencedirect.com

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